N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide
Description
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide is an acetamide derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position. This compound combines the hydrogen-bonding capacity of the hydroxyl group with the conformational flexibility of the pyrrolidine ring, making it a structurally unique molecule.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-7(11)2-3-8-4-7/h8,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
WIISGFRTAJLHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step process:
Pyrrolidine Ring Construction: Starting from suitable pyrrolidine derivatives or precursors, the five-membered nitrogen-containing ring is formed or functionalized.
Introduction of the Hydroxyl Group: The 3-position hydroxyl group is introduced either by direct hydroxylation or via oxidation-reduction sequences.
Acetamide Formation: The acetamide moiety is attached typically through acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
This synthetic route leverages the nucleophilicity of amines and the electrophilicity of carbonyl reagents, with ring closure and functional group transformations carefully orchestrated to achieve the target molecule.
Detailed Synthetic Procedures
Acetamide Group Attachment
The acetamide group is introduced by acylation of the amino group on the pyrrolidine ring using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under controlled temperature to optimize yield and minimize side reactions.
Industrial Scale Considerations
Industrial production methods mirror laboratory synthesis but emphasize process optimization for yield, purity, and scalability. Techniques such as continuous flow reactors and automated control systems are employed to maintain consistent reaction conditions. Catalysts and optimized reagent stoichiometry improve efficiency, while purification steps like crystallization and chromatography ensure product quality.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Pyrrolidine derivatives, formaldehyde, amine | Ring construction | Control temperature to avoid side reactions |
| Hydroxyl group introduction | KMnO₄ or CrO₃, acidic medium | Oxidation to hydroxyl | Monitor reaction progress via TLC |
| Acetamide formation | Acetic anhydride or acetyl chloride, base (e.g., triethylamine) | Acylation of amine | Use dry solvents, inert atmosphere recommended |
| Purification | Column chromatography, recrystallization (ethanol) | Product isolation and purity | HPLC can be used for final polishing |
Research Outcomes and Analytical Data
Yield and Purity
Typical laboratory synthesis yields range from 40% to 70%, depending on the exact procedure and purification methods. Purity levels exceeding 95% are achievable with proper chromatographic techniques and recrystallization protocols.
Structural Confirmation
NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the pyrrolidine ring, hydroxyl substitution, and acetamide group. Characteristic chemical shifts include signals for methylene protons adjacent to nitrogen and the hydroxyl-bearing carbon.
Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (158.20 g/mol) confirm molecular integrity.
X-ray Crystallography: Single-crystal X-ray diffraction studies reveal intramolecular hydrogen bonding between the hydroxyl and acetamide groups, stabilizing the molecular conformation.
Reaction Monitoring and Optimization
Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.
Reaction times vary; for example, catalytic conditions using phenylboronic acid at 393 K for 7 hours have been reported to yield high purity products.
Optimization of molar ratios and catalyst loading significantly affects yield and purity.
Comparative Analysis with Related Compounds
| Feature | This compound | Related Acetamides (e.g., aromatic derivatives) |
|---|---|---|
| Ring Type | Five-membered pyrrolidine | Aromatic or six-membered rings |
| Functional Groups | Hydroxyl and acetamide | Hydroxyl, acetamide, or other substituents |
| Lipophilicity (LogP) | Lower, due to alicyclic ring and hydroxyl | Higher, especially with aromatic rings |
| Biological Interaction Potential | Hydrogen bonding, conformational flexibility | π-π stacking, rigid structures |
| Synthetic Complexity | Moderate, multi-step | Variable, often more complex |
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would produce an amine .
Scientific Research Applications
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with proteins, influencing their activity. The pyrrolidine ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide and related acetamides:
Key Observations :
- Aromatic vs. Alicyclic Systems : Compounds with phenyl or indole groups (e.g., ) exhibit aromatic π-π interactions, whereas the pyrrolidine ring in the target compound offers conformational flexibility and basicity.
- Ring Size : The five-membered pyrrolidine ring (target) vs. six-membered piperidine () affects steric hindrance and basicity. Smaller rings may improve membrane permeability but reduce metabolic stability.
Physicochemical Properties
Analysis :
- LogP values suggest the target compound is less lipophilic than N-(3-Hydroxyphenyl)acetamide , which may influence tissue distribution.
Biological Activity
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide, a compound derived from the Mannich reaction, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.
Chemical Structure and Properties
This compound is classified as a Mannich base. Its structure can be represented as:
This compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of the hydroxymethyl group enhances its reactivity and ability to interact with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. A study highlighted its role as an inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme, which is crucial in cancer progression and inflammation. The compound's ability to modulate inflammatory pathways suggests a dual role in both cancer therapy and inflammatory disease management.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound also shows antimicrobial properties. It has been tested against several bacterial strains, revealing significant inhibitory effects. For instance, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory responses and cancer cell survival.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Reduction : By modulating oxidative stress levels within cells, it may enhance cell survival in adverse conditions.
Pharmacological Studies
Recent studies have focused on the pharmacokinetics and dynamics of this compound. These investigations revealed:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide, and how can reaction yields be improved?
- Methodological Answer : A solvent-free approach using catalytic phenylboronic acid (1.5 mmol) at 393 K for 7 hours has been reported for analogous acetamide derivatives. Reaction monitoring via TLC and purification with ethanol recrystallization (≥96% purity) are critical steps . To improve yields, consider varying the molar ratios of precursors (e.g., aldehydes, acetamide) and optimizing catalyst loading. For hygroscopic intermediates, inert atmosphere handling is advised .
Q. How can the crystallographic structure of this compound be determined, and what intramolecular interactions are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related acetamides, dihedral angles between aromatic systems (e.g., 78.32°–84.70°) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the structure. Hirshfeld surface analysis can quantify intermolecular interactions, with O–H⋯O contributing ~15–20% to crystal packing .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or acetonitrile is effective. For polar byproducts, HPLC with a C18 column (aqueous acetonitrile mobile phase) achieves >95% purity. Monitor purity via NMR (e.g., absence of β-naphthol peaks at δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what descriptors are most relevant?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with pyrrolidine-binding pockets) can assess binding affinity. Key descriptors include LogP (hydrophobicity), polar surface area (PSA), and hydrogen-bond donor/acceptor counts. MD simulations (AMBER) over 100 ns trajectories validate stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported synthetic yields for structurally similar acetamides?
- Methodological Answer : Comparative studies under controlled conditions (temperature, solvent, catalyst) are essential. For example, solvent-free methods may yield 10–15% higher efficiency than solvent-based routes due to reduced side reactions. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., reaction time, stoichiometry) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer : Synthesize analogs with substitutions at the pyrrolidine hydroxyl or acetamide methyl groups. Test bioactivity in vitro (e.g., enzyme inhibition assays). QSAR models using ML algorithms (Random Forest, SVM) correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What advanced spectroscopic techniques characterize dynamic molecular behavior in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) reveals conformational flexibility of the pyrrolidine ring. ROESY experiments detect through-space interactions (e.g., between NH and CH2 groups). DFT calculations (B3LYP/6-31G*) validate observed chemical shifts .
Q. How are unstable intermediates stabilized during multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
